

5-Bromo-4-fluoro-2-nitrobenzoic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-4-fluoro-2-nitrobenzoic acid

Cat. No.: B572098

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An In-depth Technical Guide to **5-Bromo-4-fluoro-2-nitrobenzoic Acid**

Introduction

5-Bromo-4-fluoro-2-nitrobenzoic acid is a halogenated and nitrated aromatic carboxylic acid. As a member of the fluorinated benzoic acid derivative family, it serves as a crucial and versatile building block in organic synthesis and medicinal chemistry. The strategic incorporation of fluorine, bromine, and nitro groups onto the benzoic acid scaffold provides multiple reactive sites, enabling the synthesis of complex molecular architectures. Fluorine substitution, in particular, is a well-established strategy in drug development to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity[1]. This guide provides a technical overview of the compound's properties, a representative synthetic protocol, and its applications, particularly for researchers and professionals in drug discovery.

Physicochemical Properties

The key quantitative data for **5-Bromo-4-fluoro-2-nitrobenzoic acid** are summarized below. These properties are fundamental for its use in experimental settings, influencing reaction conditions, solubility, and analytical characterization.

Property	Value	Source
Molecular Weight	264.006 g/mol	CymitQuimica[2]
Molecular Formula	C ₇ H ₃ BrFNO ₄	CymitQuimica[2]
CAS Number	1330750-23-6	CymitQuimica[2]
Physical Form	Solid	CymitQuimica[2]
Purity	Typically ≥95.0%	CymitQuimica[2]

Experimental Protocols: Synthesis

A general and common method for the synthesis of nitrobenzoic acids involves the oxidation of the corresponding nitrotoluene precursor. The following is a representative protocol adapted from the synthesis of structurally similar compounds, such as 2-fluoro-4-nitrobenzoic acid[3].

Reaction: Oxidation of 5-Bromo-4-fluoro-2-nitrotoluene

Materials:

- 5-Bromo-4-fluoro-2-nitrotoluene
- Potassium permanganate (KMnO₄)
- Sodium hydroxide (NaOH) solution (e.g., 1N)
- Tetrabutylammonium bromide (phase-transfer catalyst)
- Hydrochloric acid (HCl) (concentrated)
- Diatomaceous earth (e.g., Celite)
- Distilled water
- Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

- A mixture of 5-bromo-4-fluoro-2-nitrotoluene, tetrabutylammonium bromide, and 1N NaOH solution is stirred at room temperature[3].
- Potassium permanganate (KMnO₄) is added to the mixture, which is then heated to approximately 95 °C with continuous stirring[3].
- Additional portions of KMnO₄ may be added incrementally over several hours to ensure the reaction proceeds to completion[3].
- The reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, the mixture is cooled to room temperature and filtered through a pad of diatomaceous earth to remove the manganese dioxide (MnO₂) byproduct[3].
- The resulting filtrate is acidified to a pH of approximately 2 using concentrated hydrochloric acid, leading to the precipitation of the crude **5-Bromo-4-fluoro-2-nitrobenzoic acid**[3].
- The solid precipitate is collected by vacuum filtration.
- For further purification, the crude product can be dissolved in a basic aqueous solution, re-acidified, and extracted with an organic solvent. The combined organic extracts are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the purified product[3].

Applications in Drug Discovery and Organic Synthesis

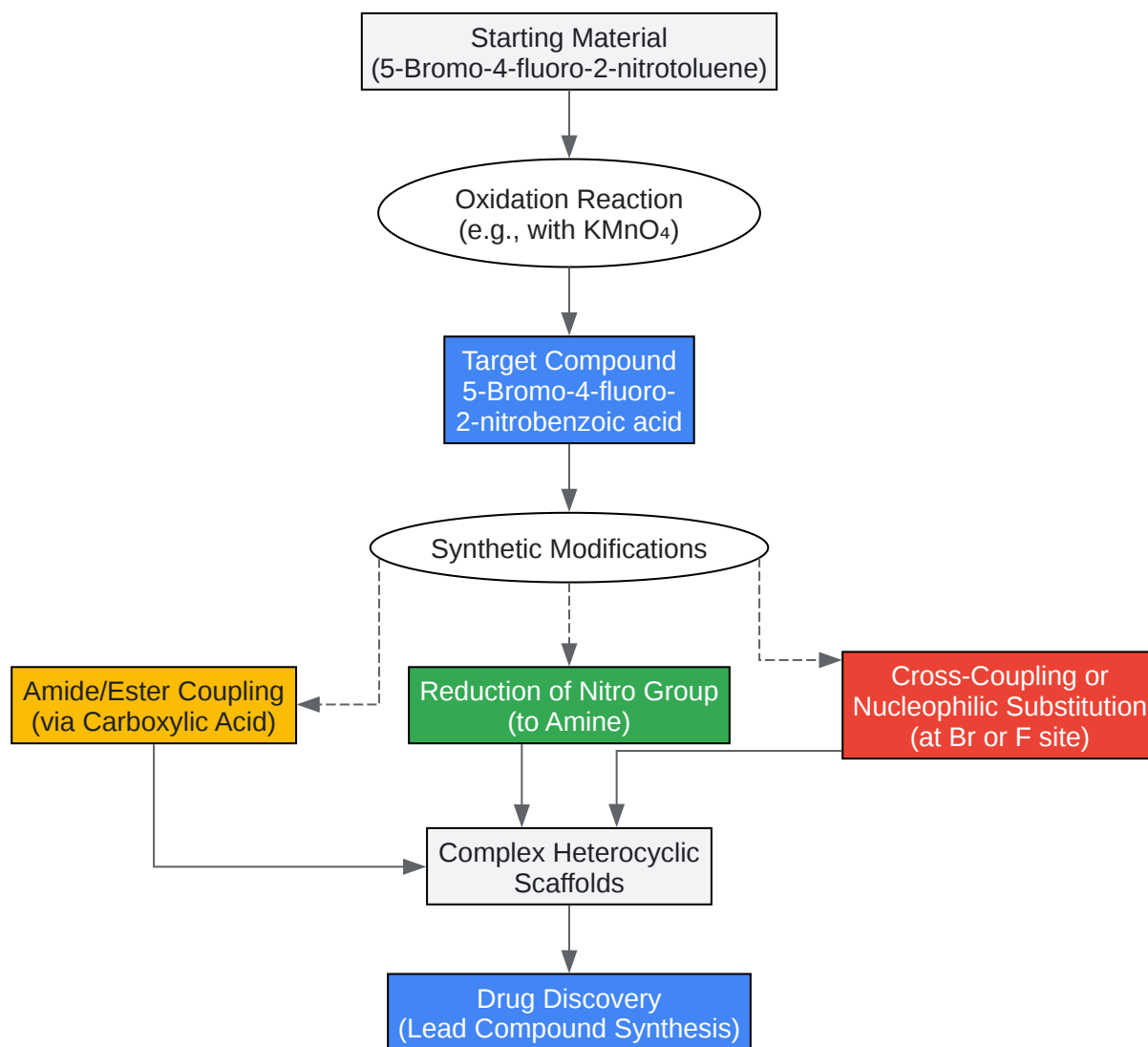
5-Bromo-4-fluoro-2-nitrobenzoic acid is a multi-functional reagent valuable for the synthesis of complex heterocyclic compounds, which are prominent scaffolds in many pharmaceuticals.

- **Synthetic Intermediate:** The compound's three distinct functional groups (carboxylic acid, nitro group, and halogen substituents) offer sequential reactivity. The carboxylic acid can be readily converted into esters or amides. The nitro group can be reduced to an amine, which can then participate in cyclization reactions. The bromo and fluoro groups are susceptible to nucleophilic aromatic substitution or can be used in metal-catalyzed cross-coupling reactions.

- **Heterocyclic Synthesis:** Similar to related building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid, this molecule is an ideal starting material for creating diverse libraries of nitrogen-containing heterocycles such as benzimidazoles, quinoxalinones, and benzodiazepinediones[4]. These scaffolds are known to possess significant pharmacological properties and are found in numerous marketed drugs[4].
- **Role of Fluorine:** The presence of a fluorine atom can significantly enhance the biological activity and pharmacokinetic profile of a final drug candidate. It can improve metabolic stability, increase binding affinity to target proteins, and modulate pKa and lipophilicity[1].

Visualized Workflow: Role as a Synthetic Building Block

The following diagram illustrates the logical workflow of how **5-Bromo-4-fluoro-2-nitrobenzoic acid** is synthesized and subsequently utilized as a versatile building block in the development of complex molecules for drug discovery.



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Caption: Synthetic pathway and utility of **5-Bromo-4-fluoro-2-nitrobenzoic acid**.

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- To cite this document: BenchChem. [5-Bromo-4-fluoro-2-nitrobenzoic acid molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b572098#5-bromo-4-fluoro-2-nitrobenzoic-acid-molecular-weight]

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